4-tert-Butyl-2-chlorobenzaldehyde 4-tert-Butyl-2-chlorobenzaldehyde
Brand Name: Vulcanchem
CAS No.: 65770-02-7
VCID: VC7991329
InChI: InChI=1S/C11H13ClO/c1-11(2,3)9-5-4-8(7-13)10(12)6-9/h4-7H,1-3H3
SMILES: CC(C)(C)C1=CC(=C(C=C1)C=O)Cl
Molecular Formula: C11H13ClO
Molecular Weight: 196.67 g/mol

4-tert-Butyl-2-chlorobenzaldehyde

CAS No.: 65770-02-7

Cat. No.: VC7991329

Molecular Formula: C11H13ClO

Molecular Weight: 196.67 g/mol

* For research use only. Not for human or veterinary use.

4-tert-Butyl-2-chlorobenzaldehyde - 65770-02-7

Specification

CAS No. 65770-02-7
Molecular Formula C11H13ClO
Molecular Weight 196.67 g/mol
IUPAC Name 4-tert-butyl-2-chlorobenzaldehyde
Standard InChI InChI=1S/C11H13ClO/c1-11(2,3)9-5-4-8(7-13)10(12)6-9/h4-7H,1-3H3
Standard InChI Key NRKQMDLBMZFWDM-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=C(C=C1)C=O)Cl
Canonical SMILES CC(C)(C)C1=CC(=C(C=C1)C=O)Cl

Introduction

4-tert-Butyl-2-chlorobenzaldehyde is an organic compound with the molecular formula C₁₁H₁₃ClO and a molecular weight of 196.67 g/mol . It is characterized by a benzene ring substituted with a tert-butyl group at the para position and a chlorine atom at the ortho position. This unique structure imparts distinct electronic and steric effects, making the compound valuable in specific synthetic and research applications.

Synthetic Routes

The synthesis of 4-tert-Butyl-2-chlorobenzaldehyde typically involves the chlorination of 4-tert-butylbenzaldehyde using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. Industrial production often employs large-scale chlorination reactions, utilizing advanced techniques like continuous flow reactors to ensure high yield and purity.

Industrial Production Methods

Industrial production methods focus on optimizing reaction conditions to achieve consistent product quality. This includes the use of automated control systems to monitor and adjust parameters such as temperature and pressure during the chlorination process.

Chemical Reactions

4-tert-Butyl-2-chlorobenzaldehyde undergoes various chemical reactions:

  • Oxidation: It can be oxidized to form 4-tert-butyl-2-chlorobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: The compound can be reduced to 4-tert-butyl-2-chlorobenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: It participates in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Scientific Research

4-tert-Butyl-2-chlorobenzaldehyde serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Industrial Applications

The compound is employed in the production of agrochemicals, dyes, and polymers. Its unique structure makes it a valuable precursor in various industrial processes.

Biological Activity

Research indicates that compounds similar to 4-tert-Butyl-2-chlorobenzaldehyde exhibit significant antioxidant properties. The presence of electron-donating groups enhances radical-scavenging effects, suggesting potential therapeutic applications.

Comparison with Similar Compounds

CompoundMolecular FormulaKey Features
4-ChlorobenzaldehydeC₇H₅ClOLacks tert-butyl group, more reactive
4-tert-ButylbenzaldehydeC₁₁H₁₄OLacks chlorine atom, different reactivity
2-ChlorobenzaldehydeC₇H₅ClOChlorine at ortho position, distinct chemical behavior

Each of these compounds has unique properties and applications due to the differences in their substituents.

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